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molecular formula C7H9NO4S B8352596 Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Methyl 5-methyl-2,4-dioxo-5-thiazolidineacetate

Cat. No. B8352596
M. Wt: 203.22 g/mol
InChI Key: HEUAVRYQEZOPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680090B2

Procedure details

To a solution of Compound 1e (0.18 g, 0.86 mmol) in THF (8 mL) was added 1 M LiOH (2.6 mL, 2.6 mmol) at rt. After 5 h, the organic solvent was evaporated under reduced pressure and the resultant aqueous layer was diluted with water and acidified by the addition of 1 N HCl solution to pH ˜2. The solution was extracted with EtOAc (2×) and the combined extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to afford Compound 1a (150 mg, 92%) as a white solid. LCMS=0.67 min using analytical method (B), 189.9 (M+H). 1H NMR (400 MHz, CD3OD) δ 3.15-2.89 (m, 2H), 1.72 (s, 3H).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:9][C:10]([O:12]C)=[O:11])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Li+].[OH-]>C1COCC1>[CH3:1][C:2]1([CH2:9][C:10]([OH:12])=[O:11])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
CC1(C(NC(S1)=O)=O)CC(=O)OC
Name
Quantity
2.6 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the resultant aqueous layer was diluted with water
ADDITION
Type
ADDITION
Details
acidified by the addition of 1 N HCl solution to pH ˜2
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(NC(S1)=O)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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